In-Depth Technical Guide: 4'-Bromo-biphenyl-3-carboxylic acid (CAS 885951-66-6)
In-Depth Technical Guide: 4'-Bromo-biphenyl-3-carboxylic acid (CAS 885951-66-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Bromo-biphenyl-3-carboxylic acid is a biphenyl derivative with potential applications in medicinal chemistry and materials science. Its structure, featuring a bromine atom and a carboxylic acid group on a biphenyl scaffold, makes it a versatile intermediate for the synthesis of more complex molecules. The biphenyl moiety is a common structural motif in pharmacologically active compounds, and the presence of the bromine atom allows for further functionalization through various cross-coupling reactions. This document provides a comprehensive overview of the known properties, synthesis, and potential applications of 4'-Bromo-biphenyl-3-carboxylic acid.
Physicochemical Properties
The fundamental physicochemical properties of 4'-Bromo-biphenyl-3-carboxylic acid are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 885951-66-6 | [1][2] |
| Molecular Formula | C₁₃H₉BrO₂ | [1][2] |
| Molecular Weight | 277.11 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Melting Point | 194-198 °C | [1] |
| SMILES | O=C(O)c1cccc(c1)-c2ccc(Br)cc2 | [1] |
| InChI | 1S/C13H9BrO2/c14-12-6-4-9(5-7-12)10-2-1-3-11(8-10)13(15)16/h1-8H,(H,15,16) | [1] |
Spectroscopic Data
Detailed experimental spectroscopic data for 4'-Bromo-biphenyl-3-carboxylic acid is not widely available in peer-reviewed literature. However, based on the known structure and data for similar biphenyl carboxylic acids, the expected spectral characteristics are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show complex signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the two phenyl rings will exhibit splitting patterns (doublets, triplets, and multiplets) characteristic of their substitution and coupling with neighboring protons.
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¹³C NMR: The carbon NMR spectrum will display signals for the twelve aromatic carbons and the carboxylic acid carbon. The chemical shift of the carboxylic acid carbon is expected to be in the range of δ 165-175 ppm. The carbon attached to the bromine atom will also have a characteristic chemical shift.
Infrared (IR) Spectroscopy
The FT-IR spectrum is expected to show characteristic absorption bands for the functional groups present:
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O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.
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C=O stretch (carboxylic acid): A strong absorption band around 1700 cm⁻¹.
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C-O stretch (carboxylic acid): A band in the region of 1200-1300 cm⁻¹.
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Aromatic C-H stretch: Bands above 3000 cm⁻¹.
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Aromatic C=C stretch: Bands in the 1400-1600 cm⁻¹ region.
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C-Br stretch: A band in the lower frequency region of the spectrum.
Mass Spectrometry (MS)
Predicted mass spectrometry data indicates the following expected m/z values for various adducts:
| Adduct | Predicted m/z |
| [M+H]⁺ | 276.98586 |
| [M+Na]⁺ | 298.96780 |
| [M-H]⁻ | 274.97130 |
Synthesis
The most common and efficient method for the synthesis of biphenyl compounds is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid in the presence of a base.
General Experimental Protocol (Suzuki-Miyaura Coupling)
The following is a generalized protocol for the synthesis of 4'-Bromo-biphenyl-3-carboxylic acid based on procedures for similar compounds.
Reactants:
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3-Carboxyphenylboronic acid
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1-Bromo-4-iodobenzene (or 1,4-dibromobenzene)
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Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
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Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)
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Solvent (e.g., a mixture of toluene and water, or dioxane and water)
Procedure:
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To a reaction flask, add 3-carboxyphenylboronic acid (1.2 equivalents), the palladium catalyst (0.02-0.05 equivalents), and the base (2-3 equivalents).
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Purge the flask with an inert gas (e.g., argon or nitrogen).
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Add the degassed solvent system to the flask.
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Add 1-bromo-4-iodobenzene (1.0 equivalent) to the reaction mixture.
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Heat the mixture to a temperature of 80-100 °C and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).
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After cooling to room temperature, the mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
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The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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The crude product is then purified by a suitable method, such as column chromatography or recrystallization, to yield 4'-Bromo-biphenyl-3-carboxylic acid.
Caption: Synthetic workflow for 4'-Bromo-biphenyl-3-carboxylic acid.
Biological Activity and Applications in Drug Development
While specific biological activity data for 4'-Bromo-biphenyl-3-carboxylic acid is limited in the public domain, the broader class of biphenyl carboxylic acids and brominated aromatic compounds has been investigated for various therapeutic applications.
Anticancer Potential
Biphenyl derivatives are known to exhibit anticancer properties. For instance, some biphenyl carboxylic acids have been synthesized and evaluated for their in vitro anticancer activity against human breast cancer cell lines. The general structure of 4'-Bromo-biphenyl-3-carboxylic acid makes it a candidate for investigation as a potential anticancer agent or as a scaffold for the development of more potent derivatives.
Antibacterial Activity
Brominated phenols and related compounds have demonstrated significant antibacterial activity. The presence of a bromine atom in an aromatic system can enhance the antimicrobial properties of a molecule. Therefore, 4'-Bromo-biphenyl-3-carboxylic acid could be explored for its potential as an antibacterial agent.
Caption: Potential applications of 4'-Bromo-biphenyl-3-carboxylic acid.
Reactivity and Further Functionalization
The two primary functional groups of 4'-Bromo-biphenyl-3-carboxylic acid, the carboxylic acid and the bromo group, offer multiple avenues for further chemical modification.
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Carboxylic Acid Group: The carboxylic acid can be converted into a variety of other functional groups, such as esters, amides, and acid chlorides. These transformations allow for the attachment of different molecular fragments to tailor the properties of the molecule for specific applications.
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Bromo Group: The bromine atom can participate in a range of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. This enables the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for the synthesis of a diverse library of more complex biphenyl derivatives.
Safety Information
Based on available safety data sheets, 4'-Bromo-biphenyl-3-carboxylic acid should be handled with care in a laboratory setting. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
4'-Bromo-biphenyl-3-carboxylic acid is a valuable building block for organic synthesis, with potential applications in the development of new pharmaceuticals and functional materials. While detailed experimental data on its biological activity and spectroscopic properties are not extensively documented in publicly available literature, its structural features suggest that it is a promising candidate for further investigation. The synthetic route via Suzuki-Miyaura coupling is well-established for related compounds, providing a reliable method for its preparation. Future research into the biological and material properties of this compound and its derivatives is warranted.
